![molecular formula C19H20FN5OS B2452659 N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852374-07-3](/img/structure/B2452659.png)
N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Overview
Description
“N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine” is a small molecule that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Molecular Structure Analysis
The molecular formula of this compound is C18H18F3N5. It has an average mass of 361.364 Da and a monoisotopic mass of 361.151428 Da .Scientific Research Applications
Anticancer and PI3K Inhibition
N-cyclohexyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide and its derivatives have been noted for their remarkable anticancer effects and interaction with PI3K pathways. A study by Wang et al. (2015) highlighted the potential of these compounds in cancer treatment. Specifically, they found that replacing the acetamide group with an alkylurea moiety in similar compounds could retain antiproliferative activity, inhibit PI3Ks and mTOR, and reduce acute oral toxicity. The study also found compound 1e to be effective in inhibiting tumor growth in a mice model, suggesting that these compounds could serve as potent PI3K inhibitors and effective anticancer agents with low toxicity (Wang et al., 2015).
Synthesis and Biological Assessment of Related Compounds
Karpina et al. (2019) developed a synthesis method for novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides and conducted biological assessments of the synthesized compounds. Their research contributed to the understanding of the synthetic approach and pharmacological activity prognosis of these compounds, providing a foundation for further research and development in the field (Karpina et al., 2019).
Antioxidant and Anticancer Properties
Sunil et al. (2010) investigated the in vitro antioxidant property of two triazolo-thiadiazoles, uncovering their potent antioxidant and anticancer activities. Their research specifically showed that the compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell line, HepG2, and induced apoptosis, which was confirmed through various assays and studies (Sunil et al., 2010).
Medicinal Chemistry and Structural Analysis
Sallam et al. (2021) provided insights into the significance of heterocyclic compounds like pyridazine analogs in medicinal chemistry. They synthesized and analyzed the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating its pharmacological importance through spectroscopic techniques and Density Functional Theory calculations (Sallam et al., 2021).
Synthesis and Cytotoxic Activity of Bis-1,2,4-Triazolo-Pyridazines
Research by Aggarwal et al. (2019) focused on synthesizing a series of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, revealing their synthesis process and the cytotoxic activity against human cervical carcinoma (HeLa) cell line. The study provides valuable data on the structural and pharmacological aspects of these compounds (Aggarwal et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-cyclohexyl-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5OS/c20-14-8-6-13(7-9-14)19-23-22-16-10-11-18(24-25(16)19)27-12-17(26)21-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGGIEQHHIIRNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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